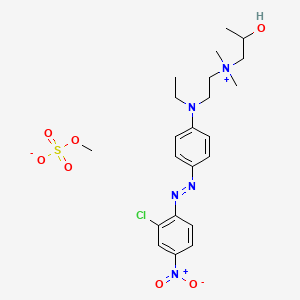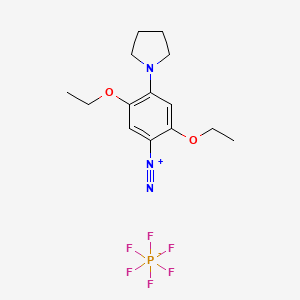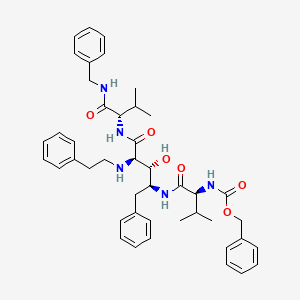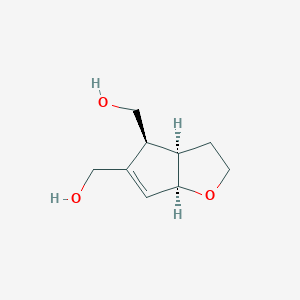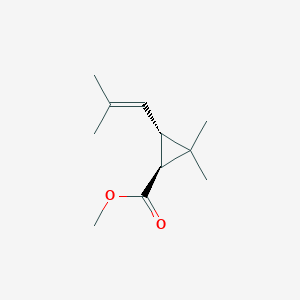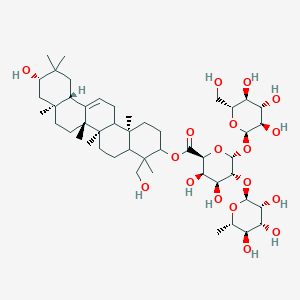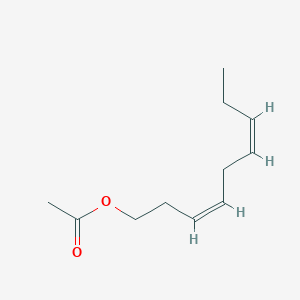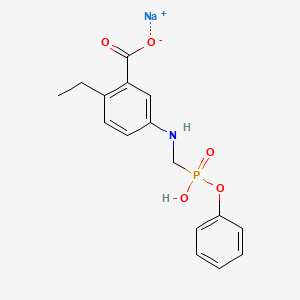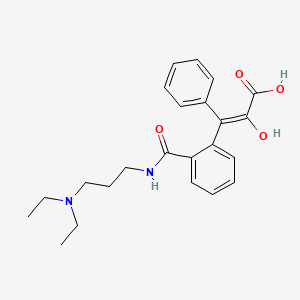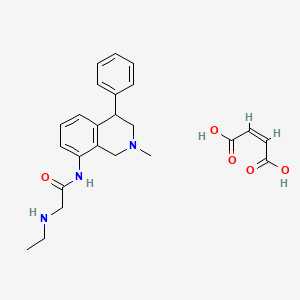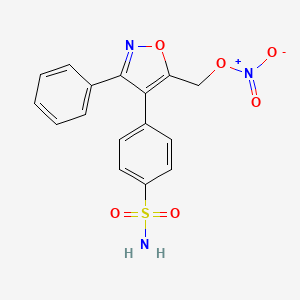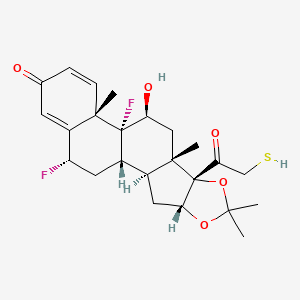
Fluocinolone acetonide 21-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluocinolone acetonide 21-thiol is a synthetic corticosteroid derivative known for its potent anti-inflammatory and immunosuppressive properties. It is structurally related to fluocinolone acetonide, a widely used corticosteroid in dermatology and ophthalmology. The addition of a thiol group at the 21st position enhances its chemical reactivity and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of fluocinolone acetonide 21-thiol typically involves the introduction of a thiol group into the fluocinolone acetonide molecule. This can be achieved through various chemical reactions, including thiolation reactions using thiolating agents such as thiourea or thiol-containing compounds under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale thiolation processes, utilizing advanced chemical engineering techniques to optimize reaction efficiency and product quality. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: Fluocinolone acetonide 21-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Regenerated thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Fluocinolone acetonide 21-thiol has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other thiol-containing compounds.
Biology: Investigated for its potential role in modulating cellular redox states and as a probe for studying thiol-based redox signaling pathways.
Medicine: Explored for its anti-inflammatory and immunosuppressive effects, particularly in the treatment of skin disorders and ocular diseases.
Industry: Utilized in the development of advanced drug delivery systems, such as nanoparticles and intravitreal implants, to enhance drug bioavailability and therapeutic efficacy
Mecanismo De Acción
Fluocinolone acetonide 21-thiol exerts its effects through multiple mechanisms:
Anti-inflammatory Action: Inhibits the production of pro-inflammatory cytokines and mediators by blocking the activation of nuclear factor-kappa B (NF-κB) and other transcription factors.
Immunosuppressive Effects: Suppresses the activation and proliferation of immune cells, reducing immune responses and inflammation.
Molecular Targets: Targets include glucocorticoid receptors, which mediate its anti-inflammatory and immunosuppressive actions by regulating gene expression
Comparación Con Compuestos Similares
Fluocinolone acetonide 21-thiol can be compared with other corticosteroid derivatives:
Fluocinolone Acetonide: The parent compound, widely used in dermatology and ophthalmology for its potent anti-inflammatory effects.
Triamcinolone Acetonide: Another corticosteroid with similar applications but differing in potency and side effect profile.
Dexamethasone: A highly potent corticosteroid used in various inflammatory and autoimmune conditions.
Uniqueness: The presence of the thiol group in this compound enhances its chemical reactivity and potential for targeted therapeutic applications, making it a unique and valuable compound in both research and clinical settings .
Propiedades
Número CAS |
119137-99-4 |
|---|---|
Fórmula molecular |
C24H30F2O5S |
Peso molecular |
468.6 g/mol |
Nombre IUPAC |
(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-8-(2-sulfanylacetyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C24H30F2O5S/c1-20(2)30-19-9-13-14-8-16(25)15-7-12(27)5-6-21(15,3)23(14,26)17(28)10-22(13,4)24(19,31-20)18(29)11-32/h5-7,13-14,16-17,19,28,32H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1 |
Clave InChI |
ZTHNXPSNTXVFKD-VSXGLTOVSA-N |
SMILES isomérico |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CS)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O |
SMILES canónico |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CS)C)O)F)C)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



